suv3 gene product
Description
Identification and Nomenclature of SUV3 Gene Product
Historical Context and Initial Characterization
The SUV3 gene was first described in yeast (Saccharomyces cerevisiae) researchgate.netoup.com. Early studies in S. cerevisiae revealed that the this compound was localized in the mitochondrial matrix and was a component of the mitochondrial degradosome complex, which is involved in RNA surveillance and turnover researchgate.net. Inactivation of SUV3 in yeast leads to respiratory incompetence and the accumulation of aberrant RNA species, including unprocessed precursors and excised group I introns molbiolcell.orgresearchgate.net. The SUV3-1 mutant allele in yeast, which causes a significant increase in the abundance of excised group I introns, was instrumental in the cloning of the wild-type gene pnas.orgyeastgenome.org. Sequence analysis of the yeast this compound identified it as a putative ATP-dependent RNA helicase molbiolcell.orgpnas.orgyeastgenome.org.
The human homologue of the yeast SUV3 gene was identified and cloned based on a high degree of sequence homology scbt.combibliotekanauki.pl. This human protein was also characterized as a DExH-box RNA helicase belonging to the Ski2 superfamily, capable of unwinding various nucleic acid duplexes in vitro nih.gov.
Gene Symbolism and Aliases (e.g., SUPV3L1, SUV3-like protein 1)
The gene encoding the this compound in humans is officially symbolized as SUPV3L1 (Suppressor Of Var1, 3-Like 1) genecards.orguniprot.org. This name reflects its homology to the yeast SUV3 gene, which was identified as a suppressor of the var1 deletion phenotype oup.comgenecards.orguniprot.org.
Other aliases for the human this compound include:
SUV3 scbt.comgenecards.orguniprot.orgwikipedia.org
Suv3 Like RNA Helicase genecards.orguniprot.orgwikipedia.org
ATP-Dependent RNA Helicase SUPV3L1, Mitochondrial genecards.orguniprot.org
SUV3-Like Protein 1 genecards.orguniprot.orghmdb.camybiosource.com
Suppressor Of Var1, 3-Like 1 (S. Cerevisiae) genecards.org
Suppressor Of Var1 (S.Cerevisiae) 3-Like 1 genecards.org
The protein is also referred to as ATP-dependent RNA helicase SUPV3L1, mitochondrial uniprot.orgmybiosource.com.
Evolutionary Conservation and Orthologous Proteins
Conservation Across Eukaryotic Domains (e.g., Saccharomyces cerevisiae, Homo sapiens, Drosophila melanogaster, Arabidopsis thaliana, Oryza sativa)
The this compound is evolutionarily conserved across eukaryotic domains, from yeast to humans, as well as in plants and other organisms researchgate.netscbt.combibliotekanauki.plnih.govibb.waw.pl. This conservation highlights its essential role in fundamental cellular processes. Orthologs of SUV3 have been documented in a wide range of eukaryotes, including Saccharomyces cerevisiae, Homo sapiens, Drosophila melanogaster, Arabidopsis thaliana, and Oryza sativa researchgate.netscbt.combibliotekanauki.pluniprot.orgnih.govnih.govmiyazaki-u.ac.jpphosphogrid.orgebi.ac.uknih.govcnrs-mrs.fr. The human putative Suv3-like RNA helicase is conserved between Rhodobacter and all eukaryotes scbt.combibliotekanauki.pl.
Data on the presence of SUV3 orthologs in various organisms can be summarized as follows:
Phylogenetic Analysis of SUV3 Orthologs
Phylogenetic analyses have supported the evolutionary conservation of SUV3 orthologs researchgate.netoup.comnih.govbiorxiv.orgunl.eduru.nl. These studies typically place SUV3 within the Ski2 family of DExH-box RNA helicases oup.comnih.gov. The high degree of similarity in the sequences of S. douglasii and S. cerevisiae SUV3 genes is consistent with their relatively recent divergence oup.com. Phylogenetic trees often show clustering of SUV3 orthologs, reflecting their shared ancestry and conserved functions biorxiv.orgunl.eduru.nl.
Subcellular Localization and Compartmentalization
The this compound exhibits a distinct subcellular localization pattern. It is primarily found in the mitochondrial matrix researchgate.netscbt.comnih.govwikipedia.orgnih.govnih.govresearchgate.netnih.govuniprot.org. In mitochondria, it is a key component of the mitochondrial degradosome (mtEXO) complex oup.comuniprot.orgwikipedia.orghmdb.caibb.waw.plnih.govnih.govmdpi.commedrxiv.orgnih.gov.
However, studies have also provided evidence for the presence of a fraction of human SUV3 helicase in the nucleus scbt.comuniprot.orgwikipedia.orgnih.govresearchgate.netuniprot.org. A putative nuclear localization signal has been identified in the C-terminal region of the human SUV3 protein nih.govresearchgate.net. In the nucleus, SUV3 has been shown to interact with nuclear proteins involved in DNA replication and repair, such as the RECQ helicases BLM and WRN, as well as replication protein A (RPA) and FEN1 nih.govresearchgate.net. This dual localization suggests that the this compound plays roles in both mitochondrial and nuclear processes.
The localization data can be summarized as follows:
| Subcellular Compartment | Organism | Source |
| Mitochondrial Matrix | S. cerevisiae | researchgate.netnih.gov |
| Mitochondrial Matrix | H. sapiens | researchgate.netscbt.comnih.govwikipedia.orgnih.govnih.govresearchgate.netuniprot.org |
| Mitochondrial Nucleoid | H. sapiens | genecards.orguniprot.orgwikipedia.orghmdb.canih.govresearchgate.net |
| Mitochondrial Degradosome | H. sapiens | oup.comgenecards.orguniprot.orgwikipedia.orghmdb.caibb.waw.plnih.govnih.govmdpi.commedrxiv.orgnih.gov |
| Nucleus | H. sapiens | scbt.comuniprot.orgwikipedia.orgnih.govresearchgate.netuniprot.org |
| Mitochondria | D. melanogaster | oup.com |
Table of Compound Names and PubChem CIDs
Predominant Mitochondrial Localization (Matrix, Nucleoid)
The this compound is predominantly localized to the mitochondrial matrix, the innermost compartment of the mitochondria. researchgate.netnih.govuniprot.orgmdpi.comnih.govoup.com Within the mitochondrial matrix, it is also found associated with mitochondrial nucleoids, which are protein-DNA complexes containing the mitochondrial genome. nih.govuniprot.orgscbt.comnih.gov This localization is consistent with its critical functions in mitochondrial RNA metabolism and mitochondrial DNA maintenance. portlandpress.comnih.govoup.com
A major role of mitochondrial SUV3 is its participation in the mitochondrial degradosome (mtEXO) complex. nih.govuniprot.orgmdpi.comebi.ac.uknih.gov In mammalian mitochondria, this complex is primarily formed by the association of SUV3 with polynucleotide phosphorylase (PNPase), a 3' to 5' exoribonuclease. nih.govmdpi.comebi.ac.uknih.govmdpi.comoup.com The SUV3-PNPase complex is crucial for the efficient degradation and processing of mitochondrial RNAs, including the removal of aberrant transcripts and the regulation of mRNA stability. nih.govmdpi.comnih.govoup.com Research indicates that SUV3's helicase activity is particularly important for unwinding structured RNAs, allowing PNPase to degrade them effectively. mdpi.comnih.gov
Detailed research findings highlight the cooperative action of SUV3 and PNPase in mitochondrial RNA degradation. Studies using reconstituted systems have shown that SUV3 forms a complex with PNPase to facilitate RNA decay. mdpi.comnih.gov While PNPase is primarily involved in degrading single-stranded RNA, SUV3 is more crucial for breaking down structured RNAs containing stem-loop structures. nih.gov The interaction between human SUV3 and PNPase is essential for efficient mitochondrial RNA degradation. nih.gov
Furthermore, SUV3 has been shown to transiently interact with mitochondrial polyadenylation polymerase (mtPAP) under specific conditions, such as low mitochondrial matrix inorganic phosphate (B84403) (Pi) levels. nih.govnih.gov This interaction, where SUV3 can bridge mtPAP and PNPase, suggests a coordinated mechanism for modulating the polyadenylated tail lengths of mitochondrial mRNAs, influencing their stability and translation. nih.govnih.gov In vitro binding experiments have indicated that SUV3 binds to mtPAP through its N-terminal region, distinct from the C-terminal region involved in PNPase binding. nih.govnih.gov
Table 1: Key Protein Interactions of Mitochondrial SUV3
| Interacting Protein | Role in Complex/Function | Reference(s) |
| PNPase | Component of mitochondrial degradosome; exoribonuclease activity | nih.govmdpi.comebi.ac.uknih.govoup.com |
| mtPAP | Mitochondrial polyadenylation polymerase; involved in poly(A) tail length modulation | nih.govnih.gov |
| GRSF1 | Enhances mitochondrial degradosome activity (RNA-dependent interaction) | uniprot.org |
Properties
CAS No. |
148093-84-9 |
|---|---|
Molecular Formula |
C24H38N2O8 |
Synonyms |
suv3 gene product |
Origin of Product |
United States |
Molecular Architecture and Biochemical Activities of Suv3 Gene Product
Structural Domains and Motifs
The SUV3 protein possesses a modular architecture, comprising several conserved domains and motifs that are fundamental to its function as an RNA helicase.
The SUV3 gene product is classified as an ATP-dependent RNA helicase belonging to the Superfamily 2 (SF2) of DExH/D-box proteins. nih.govnih.gov Members of this family are characterized by the presence of conserved helicase motifs that are involved in ATP binding and hydrolysis, as well as RNA binding and unwinding. nih.gov While it was previously categorized within the Ski2-like subgroup of DExH RNA helicases, further analysis has suggested that SUV3 may constitute a separate subfamily. nih.govresearchgate.net This distinction is based on structural dissimilarities and significant differences in the key amino acid residues of motif II (DEIQ instead of the canonical DExH), setting it apart from other SF2 enzymes. nih.govresearchgate.net
The structure of the human SUV3 protein consists of four domains. nih.gov The core of the enzyme is formed by two tandem RecA-like domains, designated RecA1 and RecA2, which are characteristic of all SF2 helicases. mdpi.comnih.gov These domains, along with a C-terminal all-helical domain, create a ring-like structure through which the RNA strand is thought to thread. nih.govnih.gov
In addition to the core helicase domains, SUV3 contains auxiliary domains: an N-terminal domain (NTD) and a C-terminal domain (CTD). nih.gov The NTD is positioned externally to the core, while the CTD contributes to the ring-like structure and has been implicated in binding to both polynucleotide phosphorylase (PNPase) and RNA. mdpi.comnih.govresearchgate.net A C-terminal tail (CTT) is also present and is crucial for the homodimerization of the human SUV3 protein. researchgate.netscienceopen.com Furthermore, a putative nuclear localization signal (NLS) has been identified within the human SUV3 protein sequence, suggesting potential functions outside of the mitochondria. mdpi.comresearchgate.net
| Domain/Motif | Location | Function | References |
| N-terminal Mitochondrial Targeting Sequence | N-terminus | Directs the protein to the mitochondria. | mdpi.com |
| RecA1 and RecA2 domains | Central core | Form the helicase core, involved in ATP binding and hydrolysis, and RNA binding. | mdpi.comnih.gov |
| C-terminal domain (CTD) | C-terminus | Contributes to the ring-like structure; involved in PNPase and RNA binding. | mdpi.comresearchgate.net |
| C-terminal tail (CTT) | Extreme C-terminus | Required for homodimerization. | researchgate.netscienceopen.com |
| Putative Nuclear Localization Signal (NLS) | Within the protein sequence | May direct the protein to the nucleus. | mdpi.comresearchgate.net |
Enzymatic Functions and Substrate Specificity
The primary enzymatic function of the this compound is its ATP-dependent RNA helicase activity, which is central to its role in mitochondrial RNA metabolism.
The SUV3 protein utilizes the energy from ATP hydrolysis to unwind structured RNA molecules. uniprot.orgnih.govnih.govresearchgate.net This helicase activity is essential for its function within the mitochondrial degradosome, where it unwinds RNA secondary structures, thereby facilitating their degradation by associated exoribonucleases. mdpi.comnih.gov In yeast, SUV3 complexes with the nuclease Dss1, while in humans, it partners with PNPase to form the mtEXO complex. researchgate.netnih.gov The unwinding activity of SUV3 is crucial for the removal of aberrant or unnecessary mitochondrial RNAs and for the processing of primary transcripts to generate mature mRNAs and rRNAs. mdpi.com
As a processive DExH-box helicase, SUV3 is thought to function as a molecular motor. nih.govnih.gov The unwinding mechanism likely involves the enzyme translocating along a single-stranded portion of the RNA and actively displacing the complementary strand in a stepwise manner, a process fueled by ATP hydrolysis. nih.gov This active unwinding is necessary to resolve the extensive secondary structures present in mitochondrial transcripts, which would otherwise impede the processive degradation by ribonucleases. mdpi.comnih.gov The unwinding occurs in a 3' to 5' directionality. uniprot.org
The SUV3 helicase exhibits a preference for specific types of nucleic acid substrates. Research has shown that dimeric human SUV3 preferentially binds to and unwinds duplex substrates that possess a 3' overhang of at least 10 nucleotides. researchgate.netnih.gov Its activity is not limited to RNA; it is a multisubstrate helicase capable of unwinding double-stranded RNA (dsRNA), double-stranded DNA (dsDNA), and RNA/DNA heteroduplexes. uniprot.orgnih.gov This broad substrate specificity suggests that SUV3 may have roles beyond RNA degradation, potentially participating in processes involving DNA and RNA/DNA hybrids within the mitochondria. scienceopen.com
| Substrate Type | Preferred Feature | Unwinding Activity | References |
| Double-stranded RNA (dsRNA) | 3' overhang (≥10 nt) | Yes | researchgate.netnih.gov |
| Double-stranded DNA (dsDNA) | 3' overhang (≥10 nt) | Yes | nih.govresearchgate.netnih.gov |
| RNA/DNA heteroduplexes | 3' overhang (≥10 nt) | Yes | nih.govresearchgate.netnih.gov |
| Structured RNAs | - | Yes | mdpi.comresearchgate.net |
ATPase Activity and Nucleotide Binding
The this compound functions as a putative ATP-dependent RNA helicase. mdpi.com Its helicase activity is fundamentally reliant on its ability to bind and hydrolyze ATP. This process provides the necessary energy for unwinding nucleic acid duplexes. The protein contains conserved ATP-binding motifs within its two RecA-like domains, which form a ring-like structure that constitutes the core of the helicase. researchgate.net The catalytic activity involves the hydrolysis of ATP to ADP and phosphate (B84403). uniprot.org While the protein possesses a baseline ATPase activity, this is significantly stimulated by the presence of RNA, indicating a coupling between substrate binding and energy consumption. nih.gov
| Feature | Description |
| Catalytic Reaction | ATP + H₂O → ADP + Phosphate uniprot.org |
| Enzyme Classification | EC 3.6.4.13 uniprot.org |
| Binding Site | Located within the conserved RecA-like domains researchgate.netuniprot.org |
| Stimulation | ATPase activity is enhanced by the presence of RNA substrates nih.gov |
Potential DNA Helicase Activity
While primarily recognized as an RNA helicase, extensive in vitro studies have demonstrated that the human SUV3 (hSuv3) protein is capable of unwinding various nucleic acid duplexes. nih.gov This includes RNA/RNA, RNA/DNA, and notably, DNA/DNA duplexes. nih.govnih.gov This capacity suggests a potential role beyond mitochondrial RNA metabolism, possibly extending to nuclear DNA maintenance. nih.gov
Further evidence supporting a role in nuclear DNA processes comes from its identified interactions with key proteins involved in genome stability. The hSuv3 protein has been shown to physically and functionally interact with Replication Protein A (RPA), the primary eukaryotic single-stranded DNA binding protein, and Flap Endonuclease 1 (FEN1), both of which are crucial for DNA replication, repair, and recombination. nih.gov Interestingly, low concentrations of RPA inhibit the DNA helicase activity of hSuv3 on forked substrates, a specific interaction not observed with the mitochondrial single-strand-binding protein (mtSSB). nih.gov Conversely, hSuv3 stimulates the endonuclease activity of FEN1. nih.gov These interactions strengthen the hypothesis that SUV3 may participate in nuclear DNA metabolism. nih.gov
| Substrate | Unwinding Activity | Reference |
| RNA/RNA Duplex | Yes | nih.gov |
| RNA/DNA Hybrid | Yes | nih.gov |
| DNA/DNA Duplex | Yes | nih.govnih.gov |
Protein Oligomerization
The quaternary structure of the SUV3 protein is critical to its function. The human SUV3 protein exists and functions as a homodimer. researchgate.netnih.govscienceopen.com This dimeric assembly is essential for its full enzymatic activity and its ability to form larger functional complexes within the mitochondria. nih.govresearchgate.net
Homodimerization Mechanisms
The formation of the SUV3 homodimer is mediated by a specific region within the protein. scienceopen.com Research has pinpointed the C-terminal tail (CTT) of the human SUV3 protein, specifically amino acids 723–786, as the domain required for dimerization. scienceopen.comnih.gov Truncation of this C-terminal tail (a construct known as Suv3ΔC) results in a stable monomeric protein. nih.govscienceopen.comresearchgate.net The dimeric nature of the full-length protein and the monomeric state of the truncated version have been confirmed experimentally using size exclusion chromatography-coupled multi-angle light scattering (SEC-MALS). researchgate.netscienceopen.com This analysis revealed a molecular weight for the full-length SUV3 consistent with a dimer, while the truncated Suv3ΔC had a molecular weight corresponding to a monomer. researchgate.netscienceopen.com
Functional Implications of Oligomeric State
The dimerization of the SUV3 protein is not merely a structural feature but a fundamental requirement for its biological activity. scienceopen.com The dimeric state significantly enhances the protein's ability to bind and unwind nucleic acid substrates. nih.govresearchgate.net Compared to the full-length dimeric protein, the monomeric Suv3ΔC mutant exhibits a six- to seven-fold reduction in its activity on duplex substrates. researchgate.netnih.govscienceopen.comresearchgate.net
Key functional advantages of the dimeric state include:
Enhanced Substrate Binding: Dimerization is required for strong and persistent binding to nucleic acid substrates, particularly those with a 3' overhang. nih.govresearchgate.net
Processive Unwinding: The dimeric assembly ensures a continuous association with the RNA substrate during the cycles of ATP hydrolysis, which is crucial for efficient unwinding. nih.govscienceopen.comresearchgate.net Monomeric Suv3ΔC, in contrast, appears to dissociate from the RNA after ATP hydrolysis. scienceopen.com
Interaction with PNPase: Only the dimeric form of SUV3 can effectively interact with the exoribonuclease PNPase to form the mitochondrial degradosome, the primary machinery for mitochondrial RNA decay. nih.govresearchgate.net This interaction forms a heteropentameric complex (an SUV3 dimer and a PNPase trimer) capable of degrading double-stranded RNA, a task neither component can perform alone. nih.gov The dimeric SUV3 caps (B75204) the top of the PNPase trimer, forming a dumbbell-shaped complex. nih.govresearchgate.net
Molecular Complexes and Interacting Partners of Suv3 Gene Product
The Mitochondrial Degradosome (mtEXO)
The primary functional complex for the SUV3 gene product is the mitochondrial degradosome, known as mtEXO. This enzymatic complex is the master regulator of mitochondrial RNA surveillance and turnover in eukaryotes.
The composition of the mitochondrial degradosome varies between different eukaryotic lineages, most notably between yeast and mammals.
In the budding yeast Saccharomyces cerevisiae, the mtEXO is a two-subunit complex composed of the SUV3 helicase (Suv3p) and a 3'-5' exoribonuclease, Dss1p nih.govnih.govescholarship.orgnih.govnih.gov. These two proteins assemble into a stable 1-to-1 stoichiometric complex nih.govnih.govembopress.org. Structural analysis reveals an intimate association, forming an RNA-binding channel that spans the entire structure mdpi.com. The C-terminal domain of the yeast SUV3 protein coordinates with its RecA1 domain to facilitate binding to Dss1 escholarship.org.
In mammals, the degradosome architecture is different. The human SUV3 helicase (also known as SUPV3L1) partners with the 3'-5' exoribonuclease PNPase (polynucleotide phosphorylase) nih.govescholarship.orgoup.comresearchgate.netoup.com. This complex is significantly larger and assembles as a 330-kDa heteropentamer, consisting of a human SUV3 dimer and a PNPase trimer nih.govembopress.orgscienceopen.com. The dimerization of human SUV3 is a prerequisite for its interaction with PNPase and is mediated by its C-terminal tail nih.govscienceopen.com. This dimeric assembly is crucial for persistent RNA binding and efficient unwinding, ensuring its continuous association with both the RNA substrate and the PNPase nuclease during ATP hydrolysis cycles nih.govscienceopen.com. The resulting dumbbell-shaped complex features the dimeric SUV3 capping the trimeric PNPase nih.govembopress.org.
| Feature | Yeast (S. cerevisiae) | Mammals (H. sapiens) |
|---|---|---|
| Helicase Subunit | SUV3 (Suv3p) | SUV3 (hSUV3, SUPV3L1) |
| Nuclease Subunit | Dss1p (Hydrolytic exoribonuclease) | PNPase (Phosphorolytic exoribonuclease) |
| Stoichiometry | 1:1 (SUV3:Dss1) | 2:3 (SUV3:PNPase) |
| Complex Structure | Dimer | Heteropentamer (~330 kDa) |
| Assembly Note | Interaction involves SUV3 C-terminal and RecA1 domains. | SUV3 dimerization via its C-terminal tail is required for PNPase interaction. |
Within the mtEXO, there is a tight functional interdependence and specialization between the helicase and nuclease subunits pnas.org. The SUV3 helicase utilizes the energy from ATP hydrolysis to unwind structured RNA molecules, such as double-stranded RNA (dsRNA) and regions with strong secondary structures like stem-loops escholarship.orgresearchgate.netpnas.org. This unwinding activity is essential, as it provides the nuclease component with a single-stranded substrate that it can then degrade.
In yeast, the Suv3p helicase acts as a molecular motor, feeding the unwound RNA substrate to the Dss1p nuclease for degradation pnas.org. The helicase activity of Suv3p only becomes apparent when it is in complex with Dss1p, and the nuclease activity of the complex becomes entirely ATP-dependent, highlighting their synergistic relationship pnas.org.
Similarly, the human SUV3-PNPase complex cooperatively degrades structured dsRNA substrates in a 3'-to-5' direction, a task neither component can perform efficiently on its own scienceopen.com. An intact helicase activity in SUV3 is absolutely essential for the degradosome's function; mutants with abolished ATPase or RNA binding activity can still bind PNPase, but the resulting complex fails to degrade dsRNA scienceopen.com.
Beyond RNA turnover, the mammalian mtEXO has a crucial role in maintaining mitochondrial genome integrity by preventing the accumulation of pathological R-loops—three-stranded nucleic acid structures consisting of an RNA-DNA hybrid and a displaced single-stranded DNA oup.comresearchgate.netpnas.org. By degrading excess transcripts, the degradosome prevents them from hybridizing back to the template DNA, which could otherwise block replication and lead to genome instability oup.compnas.org.
Interactions within Mitochondrial RNA Metabolism Machinery
The this compound and its degradosome complex function within a network of other proteins involved in the lifecycle of mitochondrial RNA, from transcription to maturation and quality control.
While the SUV3-containing degradosome is responsible for the post-transcriptional processing and degradation of mitochondrial RNAs, a direct and stable physical interaction with the core mitochondrial RNA polymerase (POLRMT in humans; Rpo41p in yeast) or its transcription factors (e.g., Mtf1p in yeast) has not been definitively established in the available literature. Studies on Drosophila have shown that the loss of SUV3 leads to the accumulation of mitochondrial mRNAs without an increase in de novo transcription, suggesting its function is predominantly post-transcriptional and potentially independent of the transcription machinery itself nih.gov. The degradosome acts downstream of transcription, managing the fate of the polycistronic transcripts generated by the polymerase complex nih.govoup.com.
The SUV3-containing degradosome collaborates with other RNA-binding proteins to recognize and process specific RNA substrates.
GRSF1 (G-rich RNA sequence binding factor 1): In human mitochondria, GRSF1 is a key partner of the SUV3-PNPase degradosome mdpi.comnih.gov. It plays a critical role in controlling the levels of non-coding antisense mitochondrial RNAs, many of which are prone to forming G-quadruplex (G4) structures mdpi.comnih.gov. GRSF1 recognizes and binds to these G4 structures, melting them into a state that can be processed by the degradosome mdpi.com. This cooperation ensures the efficient degradation of structured, non-coding RNAs that could otherwise be resistant to the degradosome alone mdpi.com.
mtPAP (Mitochondrial Poly(A) Polymerase): The human SUV3 helicase also interacts directly with the mitochondrial poly(A) polymerase (mtPAP) nih.govescholarship.org. This interaction occurs via the N-terminal region of SUV3 (specifically amino acids 100-104), a site distinct from its C-terminal PNPase-binding region nih.govescholarship.org. This allows SUV3 to act as a bridge, forming a transient, larger complex that includes both PNPase and mtPAP nih.gov. Within this complex, SUV3 enhances the polyadenylation activity of mtPAP by providing a robust RNA binding domain nih.gov. This transient super-complex can modulate the length of mitochondrial mRNA poly(A) tails in response to the cell's energetic state, either adding tails via mtPAP or removing them via PNPase nih.gov.
| Interacting Protein | Function of Interaction | Binding Site on SUV3 (Human) |
|---|---|---|
| GRSF1 | Cooperates to degrade G-quadruplex (G4) containing non-coding RNAs. GRSF1 melts G4 structures to facilitate degradation by the degradosome. | Associates with the degradosome complex. |
| mtPAP | Forms a transient complex to modulate poly(A) tail length. SUV3 enhances mtPAP's polyadenylation activity. | N-terminal region (amino acids 100-104). |
Nuclear Interaction Landscape of this compound
Although primarily known as a mitochondrial protein, evidence suggests that the human SUV3 helicase may also have functions within the nucleus. Studies have identified physical and functional interactions between hSUV3 and key proteins involved in nuclear genome maintenance and DNA repair nih.gov.
Co-immunoprecipitation experiments have revealed that hSUV3 interacts with members of the RecQ helicase family, including BLM (Bloom's syndrome protein) and WRN (Werner's syndrome protein), which are critical for maintaining genome stability. Further investigation identified two additional nuclear partners:
RPA (Replication Protein A): The primary eukaryotic single-stranded DNA binding protein involved in DNA replication, repair, and recombination.
FEN1 (Flap Endonuclease 1): An endonuclease involved in DNA replication and repair.
These interactions are not merely physical; hSUV3 functionally stimulates the endonuclease activity of FEN1 in vitro. This association with central players in nuclear DNA metabolism suggests that SUV3 may have a role in the nucleus, possibly as part of a RecQ helicase-like complex, extending its physiological importance beyond mitochondrial RNA surveillance.
| Interacting Protein | Cellular Process | Evidence |
|---|---|---|
| BLM (Bloom's syndrome protein) | Genome stability, DNA repair (RecQ helicase) | Physical interaction |
| WRN (Werner's syndrome protein) | Genome stability, DNA repair (RecQ helicase) | Physical interaction |
| RPA (Replication Protein A) | DNA replication, repair, and recombination | Co-immunoprecipitation, physical interaction |
| FEN1 (Flap Endonuclease 1) | DNA replication and repair | Co-immunoprecipitation, functional stimulation |
Association with DNA Replication and Repair Factors
Research has identified that a fraction of the hSuv3 helicase localizes to the nucleus and forms complexes with key proteins involved in DNA metabolism. nih.gov These interactions appear to be conserved, as the yeast homolog of hSuv3, ScSuv3p, interacts with Sgs1, the sole RecQ helicase in yeast. nih.gov Co-immunoprecipitation studies using human cell lysates have confirmed that hSuv3 associates with several crucial factors in DNA replication and repair. nih.govnih.gov
RecQ Helicases (BLM and WRN): The hSuv3 protein has been shown to physically interact with members of the RecQ helicase family, specifically the Bloom's syndrome protein (BLM) and Werner's syndrome protein (WRN). nih.govnih.gov These helicases are well-established guardians of the genome, playing pivotal roles in various DNA metabolic processes, including the resolution of complex DNA structures that can arise during replication and repair. nih.gov
Replication Protein A (RPA): Further investigation into the hSuv3 interactome revealed a direct association with Replication Protein A (RPA). nih.govnih.gov RPA is the primary eukaryotic single-stranded DNA (ssDNA)-binding protein complex, essential for almost all aspects of DNA metabolism, including replication, recombination, and repair, where it protects ssDNA from degradation and recruits other processing factors. nih.gov
Flap Endonuclease 1 (FEN1): The hSuv3 protein also forms a complex with Flap Endonuclease 1 (FEN1). nih.govnih.gov FEN1 is a structure-specific nuclease that is critical for Okazaki fragment maturation during lagging strand DNA synthesis and is also involved in long-patch base excision repair and the resolution of stalled replication forks. nih.gov
The association of hSuv3 with this suite of nuclear proteins strongly suggests its integration into the cellular machinery that preserves genomic stability.
| Interacting Partner | Protein Family/Function | Method of Identification |
| BLM | RecQ Helicase | Co-immunoprecipitation nih.gov |
| WRN | RecQ Helicase | Co-immunoprecipitation nih.gov |
| RPA | ssDNA-Binding Protein | Co-immunoprecipitation nih.govnih.gov |
| FEN1 | Flap Endonuclease | Co-immunoprecipitation nih.govnih.gov |
Functional Consequences of Nuclear Interactions on DNA Metabolism
The physical association between hSuv3 and nuclear DNA metabolism factors translates into direct functional modulation of their activities. These functional interactions underscore the potential for hSuv3 to influence the outcome of DNA replication and repair events.
Modulation of Helicase and Nuclease Activities: In vitro biochemical assays have been instrumental in dissecting the functional consequences of these protein-protein interactions.
Effect of RPA on hSuv3: The interaction between hSuv3 and RPA is distinct from RPA's typical role with RecQ helicases. While RPA generally stimulates the unwinding activity of helicases like WRN and BLM, it has been found to inhibit the helicase activity of hSuv3 on a forked DNA substrate in a dose-dependent manner. nih.gov This inhibitory effect is specific, as the mitochondrial single-strand binding protein (mtSSB) does not produce the same outcome, indicating a tailored regulatory mechanism. nih.govnih.gov
Effect of hSuv3 on FEN1: Conversely, hSuv3 actively stimulates the flap endonuclease activity of FEN1. nih.govnih.gov This stimulation occurs independently of the length of the DNA flap to be cleaved. nih.govnih.gov This functional enhancement is analogous to the stimulation of FEN1 by RecQ helicases WRN and BLM, suggesting that hSuv3 may act in concert with or in a manner similar to these helicases in pathways requiring FEN1-mediated cleavage, such as Okazaki fragment processing. nih.gov
Implications for Genome Maintenance: These findings collectively support a model where hSuv3 participates in a multi-protein complex involved in nuclear DNA metabolism. nih.gov The interplay with FEN1 and RPA could implicate hSuv3 in the intricate process of lagging-strand synthesis during DNA replication. nih.gov Furthermore, the association with BLM and WRN, coupled with the observation that hSuv3 knockdown in HeLa cells leads to an increase in sister chromatid exchange, points to a role for hSuv3 in maintaining genomic stability and potentially in resolving stalled replication forks or processing recombination intermediates. nih.gov The physical and functional links between hSuv3 and these core DNA maintenance proteins fortify the hypothesis that hSuv3 is a multifunctional helicase with distinct roles in both mitochondrial and nuclear compartments. nih.govnih.gov
| Interacting Pair | Functional Consequence | Potential Role in DNA Metabolism |
| hSuv3 + RPA | RPA inhibits the DNA unwinding activity of hSuv3. nih.govnih.gov | Regulation of DNA unwinding at replication or repair sites. |
| hSuv3 + FEN1 | hSuv3 stimulates the endonuclease activity of FEN1. nih.govnih.gov | Okazaki fragment maturation, DNA repair, resolving stalled replication forks. nih.gov |
Roles of Suv3 Gene Product in Cellular Processes
Regulation of Mitochondrial RNA Metabolism
SUV3 is a major player in the regulation of mitochondrial RNA metabolism, primarily through its involvement in RNA degradation, processing, and surveillance. nih.govoup.comnih.govgenecards.orguniprot.orgmdpi.comnih.govnih.govhmdb.cajourdainlab.orgmolbiolcell.orgashpublications.org It is indispensable for mitochondrial RNA degradation oup.com. Research has demonstrated that SUV3 plays a crucial role in regulating mitochondrial RNA degradation, particularly in the breakdown of structured RNAs containing stem-loop formations. nih.gov This regulatory function is vital for controlling the abundance of mitochondrial RNAs and eliminating aberrant or defective transcripts that can arise during synthesis and maturation. uniprot.orghmdb.cathermofisher.commolbiolcell.org
Mitochondrial RNA Processing
The SUV3 gene product is involved in the processing of mitochondrial RNA. nih.govgenecards.orgmdpi.comnih.govnih.govjourdainlab.orgoup.comoup.comnih.govmpg.de Mitochondrial transcription generates long, polycistronic transcripts that must be processed into individual, mature RNA molecules. oup.comjourdainlab.orgmpg.de Depletion or dysfunction of SUV3 can lead to defects in this processing, resulting in the accumulation of unprocessed RNA intermediates. nih.govnih.govmolbiolcell.orgoup.commpg.de
Post-Transcriptional Maturation of mRNAs, tRNAs, and rRNAs
Post-transcriptional processes are of significant importance for regulating the steady-state levels of mature mitochondrial transcripts, including mRNAs, tRNAs, and rRNAs. oup.com The primary polycistronic transcripts are cleaved to release the individual RNA species, and these then undergo further maturation steps. oup.comjourdainlab.orgmpg.de The this compound contributes to the maturation of mitochondrial transcripts. nih.gov Loss of SUV3 function has been shown to alter the stability and processing of mitochondrial RNAs. nih.gov Specifically, depletion of SUV3 can lead to a notable decrease in the levels of mature mitochondrial tRNAs and a concomitant accumulation of unprocessed precursor transcripts. oup.commpg.de Studies in metazoans suggest that SUV3 helicase activity is required for the correct processing of mitochondrial polycistronic transcripts. oup.com
3'-End Processing of Mitochondrial Transcripts
Analysis of human mitochondrial RNA degradation products resulting from disrupted SUV3 function has shown that most of these products are truncated at the 3' end. oup.com This observation supports the model that degradosome-dependent mitochondrial RNA degradation proceeds in a 3' to 5' direction. oup.com Furthermore, the mitochondrial degradosome, which includes SUPV3L1, is involved in regulating the polyadenylation and stability of mitochondrial RNAs. tandfonline.com Oligoadenylation at the 3' termini is necessary for some mammalian mitochondrial mRNAs to create complete termination codons. tandfonline.com
Control of Mitochondrial Transcript Stability and Degradation
SUV3 is a critical component of the mitochondrial degradosome (mtEXO), a complex essential for efficient RNA turnover and the maintenance of mitochondrial function. nih.govoup.comuniprot.orghmdb.ca In humans, the mitochondrial degradosome is primarily composed of the RNA helicase SUV3 (SUPV3L1) and the exoribonuclease PNPase (PNPT1), and it represents the best-characterized RNA-degrading machinery in mitochondria. oup.com
As an RNA helicase, SUV3 unwinds RNA secondary structures, making the RNA accessible to degrading enzymes like PNPase. nih.govoup.comnih.gov SUV3 plays a crucial role in regulating mitochondrial RNA degradation, particularly for highly structured RNA molecules. nih.gov Inactivation of SUV3 leads to the accumulation of shortened or otherwise aberrant mitochondrial RNA species. nih.govmolbiolcell.org SUV3 is also involved in the mitochondrial RNA surveillance system, regulating the stability of mature, properly formed mRNAs and facilitating the removal of aberrant transcripts and non-coding processing intermediates. uniprot.orgnih.govhmdb.cathermofisher.com The interaction between SUV3 and PNPase is vital for efficient mitochondrial RNA degradation. oup.comnih.gov
Degradation of Aberrant and Non-Coding Mitochondrial RNAs
The SUV3 protein is a core component of the mitochondrial degradosome, a complex responsible for the degradation and processing of mitochondrial RNAs. In mammals, this complex primarily consists of the SUV3 helicase and the polynucleotide phosphorylase (PNPase) ribonuclease oup.comnih.govpnas.org. In yeast, the complex involves SUV3 and the ribonuclease Dss1 oup.comnih.govnih.gov. SUV3, as an RNA helicase, facilitates RNA degradation by unwinding stable secondary structures within RNA molecules, making them accessible to the exonuclease activity of its partner ribonuclease nih.govuniprot.org.
Research has demonstrated that the loss or depletion of SUV3 leads to the accumulation of various aberrant and non-coding mitochondrial RNA species. These include unprocessed precursor transcripts, mRNA decay intermediates, processing byproducts, and antisense RNAs oup.comnih.govsemanticscholar.orgresearchgate.netoup.com. For instance, studies in Drosophila melanogaster showed that loss of DmSUV3 resulted in the accumulation of mitochondrial mRNAs and a severe decrease in mitochondrial tRNAs accompanied by unprocessed precursor transcripts oup.comsemanticscholar.org. Similarly, silencing of human SUV3 (SUPV3L1) in human cells leads to increased mRNA steady-state levels and the accumulation of decay intermediates and antisense RNAs oup.comsemanticscholar.orgoup.com. This accumulation of aberrant RNAs underscores SUV3's crucial role in the quality control and turnover of the mitochondrial transcriptome nih.govuniprot.orgmolbiolcell.org.
Mitochondrial RNA Surveillance Mechanisms
SUV3 is a central player in the mitochondrial RNA surveillance system (mtRS), a conserved mechanism vital for maintaining the integrity and function of mitochondrial RNA molecules nih.govuniprot.orgmdpi.commdpi.com. This surveillance system, mediated by the mitochondrial degradosome, ensures the proper processing and degradation of mitochondrial RNAs, preventing the accumulation of potentially harmful species nih.govtandfonline.comtandfonline.com.
The mtRS, involving SUV3 and PNPase, is particularly important for restricting the levels of non-coding antisense mitochondrial RNAs tandfonline.comtandfonline.com. These antisense RNAs can form stable secondary structures, such as G-quadruplexes (G4s), which can impede RNA degradation tandfonline.comtandfonline.com. The catalytic activity of SUV3, in cooperation with factors like GRSF1, helps to unwind these structures and facilitate the degradation of G4-containing antisense RNAs by PNPase tandfonline.comtandfonline.com. This swift removal of antisense RNAs is physiologically important as they can potentially affect the functions and expression of sense transcripts tandfonline.com. The coordinated action of SUV3 unwinding RNA structures and PNPase degrading RNA is critical for preventing the accumulation of aberrant RNA molecules that could impede mitochondrial function nih.gov.
Maintenance of Mitochondrial DNA Integrity and Dynamics
Beyond its roles in RNA metabolism, the this compound is also implicated in maintaining the integrity and dynamics of mitochondrial DNA (mtDNA).
Role in mtDNA Replication and Copy Number Regulation
Studies have linked SUV3 to mitochondrial DNA replication and the regulation of mtDNA copy number. Depletion or loss of SUV3 has been associated with a severe decrease in mtDNA copy number in various organisms, including yeast, mice, and human cells oup.comnih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.net. For example, transient knockdown of SUV3 in HeLa cells resulted in a reduction in mitochondrial DNA copy number mdpi.com. Heterozygous disruption of SUV3 in mice led to mtDNA depletion and the accumulation of mtDNA mutations oup.com.
Research in yeast suggests that SUV3 participates directly in mtDNA replication. It has been shown to associate with active mtDNA replication origins, and this association, along with its ATPase activity and a conserved C-terminal region, is required for its role in mtDNA replication nih.gov. These findings suggest a function for SUV3 during mtDNA replication that is distinct from its role in RNA degradation nih.gov.
Association with Mitochondrial Nucleoid Structure and Dynamics
The SUV3 protein has been found to associate with mitochondrial nucleoids, which are dynamic protein-DNA complexes containing the mitochondrial genome oup.comnih.gov. This association may be important for maintaining mtDNA copy number and mitochondrial morphology nih.govresearchgate.net. Studies have shown that SUV3 knockdown can lead to a shift in mitochondrial morphology from a tubular to a more granular shape, concomitant with a decline in mtDNA copy number, supporting a role for SUV3 in mtDNA nucleoid maintenance researchgate.net. The association of SUV3 with nucleoids could potentially facilitate access of the degradosome to nascent transcripts or play a more direct role in organizing the mtDNA within the nucleoid structure nih.gov.
Resolution of R-loops on Mitochondrial DNA
The mitochondrial degradosome, including SUV3, plays a significant role in preventing the accumulation of pathological R-loops on mitochondrial DNA nih.govpnas.orgmdpi.comresearchgate.netmdpi.comscholaris.ca. R-loops are three-stranded nucleic acid structures consisting of a DNA-RNA hybrid and a displaced single-stranded DNA pnas.orgmdpi.com. While transient R-loops can have regulatory functions, persistent R-loops can block replication and transcription machineries, leading to genome instability pnas.orgmdpi.com.
SUV3's helicase activity allows it to unwind DNA-RNA hybrids, thereby resolving R-loops nih.govresearchgate.net. Dysfunction of the mitochondrial degradosome, including SUV3, leads to the formation and accumulation of R-loops across the mitochondrial genome mdpi.comresearchgate.netmdpi.com. Transient knockdown of SUV3 in human cells has been shown to result in the formation of R-loops in mitochondrial DNA, contributing to reduced mtDNA copy number and compromised mitochondrial respiration mdpi.com. This highlights a crucial function of SUV3 in maintaining mitochondrial genome stability by counteracting pathological R-loop accumulation pnas.orgresearchgate.netscholaris.ca.
Impact on Mitochondrial Translation
The proper functioning of mitochondrial translation is essential for the production of key protein subunits of the oxidative phosphorylation (OXPHOS) system. The this compound significantly impacts mitochondrial translation, primarily through its role in mitochondrial RNA processing and degradation.
Defects in SUV3 lead to the accumulation of aberrant and unprocessed mitochondrial RNAs, including a decrease in mature tRNAs and altered levels of mRNAs oup.comnih.govsemanticscholar.orgresearchgate.net. These RNA processing defects directly impair mitochondrial translation oup.comsemanticscholar.org. Studies have shown that SUV3 depletion results in defective mitochondrial protein synthesis, with reduced levels of mitochondrially-encoded proteins that are components of the OXPHOS complexes nih.govresearchgate.net. This defective translation subsequently leads to a severe respiratory chain complex deficiency and a collapse in mitochondrial structure and function oup.comnih.gov. The accumulation of truncated and polyadenylated RNA species upon SUV3 knockdown further suggests that impaired RNA turnover contributes to the observed translation defects nih.govresearchgate.net.
The this compound, an ATP-dependent RNA helicase, plays critical roles in various cellular processes, primarily within the mitochondria. This protein is highly conserved across eukaryotes and is essential for maintaining mitochondrial function and cellular homeostasis. mdpi.comuniprot.orgresearchgate.net
Mechanisms of Suv3 Gene Product Regulation
Transcriptional and Post-Transcriptional Control of SUV3 Expression
The expression of the SUV3 gene (or SUPV3L1 in humans) is subject to transcriptional and post-transcriptional regulation. While detailed mechanisms of human SUPV3L1 transcriptional regulation are still being elucidated, studies in yeast have provided insights into the control of SUV3 expression oup.com. The promoter region of the human hSUV3 gene has been characterized, indicating potential regulatory elements wikipedia.org.
Post-transcriptional control can involve mechanisms such as alternative splicing and regulation of mRNA stability wikipedia.org. The stability and processing of mitochondrial RNAs, which are substrates of the SUV3-containing degradosome, are themselves regulated, indirectly influencing the demand for and activity of SUV3 mdpi.commolbiolcell.orgoup.com.
Post-Translational Modifications of SUV3 Gene Product
Post-translational modifications (PTMs) are crucial for modulating protein function, localization, and interactions. The human SUV3 protein (UniProtKB/Swiss-Prot: Q8IYB8) is known to undergo PTMs, including phosphorylation and glycosylation genecards.org. These modifications can occur at specific sites and may influence the helicase activity, complex formation with PNPase, or interaction with other proteins nih.gov. While specific details on how each PTM affects SUV3 function are still under investigation, PTMs are generally recognized as key regulators of protein activity and stability.
Data on predicted and experimentally observed modification sites for human SUPV3L1 are available in databases like PhosphoSitePlus and neXtProt genecards.org.
Table: Predicted and Observed Post-Translational Modification Sites for Human SUV3 (SUPV3L1)
| Modification Type | Database | Identifier |
| Phosphorylation | PhosphoSitePlus | Q8IYB8 |
| Glycosylation | GlyGen | Q8IYB8 |
| Modification sites | neXtProt | NX_Q8IYB8 |
Allosteric Regulation and Cofactor Dependencies (e.g., Mg2+, Mn2+)
The helicase and ATPase activities of the this compound are dependent on the presence of specific divalent cations nih.gov. Studies on human SUV3 (hSuv3) have shown that its activity in vitro is strictly dependent on divalent cations such as Mg2+ and Mn2+ nih.gov. These ions are essential cofactors for ATP-dependent helicases, as ATP is typically utilized in a complex with a divalent cation (e.g., Mg:ATP) nih.govicm.edu.pl.
The concentration of divalent cations significantly impacts substrate stability and the efficiency of the helicase unwinding activity nih.gov. While both Mg2+ and Mn2+ can support hSuv3 activity, the optimal concentrations and their relative potency may differ nih.gov. The binding of ATP by these divalent cations is considered biologically active when the cation stabilizes the negative charge of ATP nih.gov.
Mg2+ and Mn2+ also play roles in nucleic acid binding and stability, which can indirectly influence helicase activity icm.edu.plarxiv.org.
Table: Cofactors and Associated PubChem CIDs
| Compound Name | PubChem CID |
| Magnesium (Mg2+) | 73981 fishersci.at, 56842661 wikipedia.org, 202877 fishersci.ca, 82824 americanelements.com, 84645 wikipedia.org (as part of salts) |
| Manganese (Mn2+) | 23930 americanelements.comamericanelements.comnih.gov, 87809 fishersci.at, 24528 wikipedia.org (as part of compounds) |
Interplay with Cellular Signaling Pathways
The this compound's activity and cellular localization can be influenced by and, in turn, influence various cellular signaling pathways. Its role in maintaining mitochondrial integrity and preventing the accumulation of aberrant mitochondrial RNA suggests a link to pathways involved in cellular stress responses and innate immunity scienceopen.comnih.gov.
Accumulation of double-stranded RNA (dsRNA) in mitochondria due to SUV3 deficiency can potentially trigger antiviral signaling pathways, such as the cGAS pathway, leading to the activation of innate immune responses scienceopen.comnih.gov. While some studies suggest that SUV3 prevents the activation of these pathways by degrading mitochondrial dsRNA, others indicate that SUV3 knockdown might not always lead to the release of dsRNA into the cytosol or cGAS pathway activation, highlighting the complexity of this interplay scienceopen.comnih.gov.
Furthermore, the presence of SUV3 in the nucleus and its interaction with nuclear proteins involved in DNA metabolism suggest potential connections to nuclear signaling pathways related to genome maintenance and cell cycle regulation bibliotekanauki.plscienceopen.comportlandpress.com. Silencing of the SUV3 gene has been shown to inhibit the cell cycle and induce apoptosis, indicating its involvement in pathways controlling cell fate wikipedia.orgbibliotekanauki.plresearchgate.net. The precise mechanisms by which cellular signaling pathways regulate SUV3 activity and how SUV3 influences these pathways are areas of ongoing research.
Consequences of Suv3 Gene Product Dysregulation
Molecular Manifestations of SUV3 Deficiency
Deficiency in the SUV3 gene product triggers a series of detrimental molecular events within the mitochondria, disrupting RNA metabolism, DNA maintenance, and protein synthesis.
Accumulation of Aberrant and Unprocessed Mitochondrial Transcripts
A primary consequence of SUV3 deficiency is the accumulation of abnormal and unprocessed mitochondrial RNA (mtRNA) species. In human cells, depletion of SUV3 results in a buildup of shortened, polyadenylated mtRNA transcripts. nih.gov This suggests that SUV3 is a key component of the mitochondrial RNA degradosome, responsible for clearing aberrant transcripts. In yeast, the absence of the SUV3 homolog (ySuv3) leads to a toxic accumulation of specific RNA by-products, such as omega intron RNAs. researchgate.net Similarly, in Drosophila melanogaster, loss of the SUV3 homolog (dmsuv3) causes an accumulation of mitochondrial mRNAs and unprocessed precursor transcripts. researchgate.netnih.gov This failure to clear aberrant and precursor transcripts disrupts the normal flow of genetic information within the mitochondria.
Impaired Mitochondrial RNA Stability and Processing
SUV3 plays a critical role in the stability and processing of mitochondrial transcripts. In yeast, the absence of Suv3 results in altered stability and processing of various mtRNAs. nih.gov Studies in Drosophila have shown that loss of dmsuv3 leads to a significant decrease in mitochondrial tRNAs, accompanied by an accumulation of their unprocessed precursors. researchgate.netnih.gov This indicates that SUV3 helicase activity is essential for the correct processing of polycistronic mitochondrial transcripts. researchgate.net In human cells, silencing of SUV3 has been associated with changes in the stability of several mitochondrial RNAs, further underscoring its role in maintaining a functional mitochondrial transcriptome. nih.gov
Alterations in Mitochondrial DNA Homeostasis
SUV3 deficiency has a significant impact on mitochondrial DNA (mtDNA) maintenance. Multiple studies have demonstrated that depletion of SUV3 leads to a decrease in mtDNA copy number. nih.govnih.gov For instance, knockdown of SUV3 in human cells resulted in an approximate 3.5-fold decline in mtDNA content. nih.gov This reduction in mtDNA is a consistent finding across different model organisms, including yeast where its loss contributes to the "petite" phenotype, and in cells derived from SUV3 heterozygous mice. nih.govmdpi.com The instability of the mitochondrial genome in the absence of functional SUV3 highlights its direct or indirect role in mtDNA replication and maintenance. nih.gov
Defective Mitochondrial Protein Synthesis
The disruptions in mtRNA processing and stability caused by SUV3 deficiency directly translate to impaired mitochondrial protein synthesis. The accumulation of truncated and aberrant mtRNA transcripts is thought to interfere with the translational machinery. nih.gov Consequently, a reduction in the levels of mitochondrially-encoded protein subunits of the oxidative phosphorylation (OXPHOS) complexes is observed. nih.gov This defect in protein synthesis cripples the cell's energy production capacity and is a central factor in the downstream cellular phenotypes.
Formation of R-loops on Mitochondrial DNA
A more recently identified consequence of SUV3 dysregulation is the formation and accumulation of R-loops on mitochondrial DNA. R-loops are three-stranded nucleic acid structures composed of an RNA-DNA hybrid and a displaced single-stranded DNA. nih.gov The loss of SUV3, as part of the mitochondrial degradosome, has been shown to favor the accumulation of these pathological R-loops in the mitochondrial genome. nih.govnih.gov These stable R-loops can impede replication and transcription, leading to mitochondrial genome instability. nih.gov Transient knockdown of SUV3 in HeLa cells resulted in the formation of R-loops in mitochondrial DNA, which was associated with a reduction in mtDNA copy number and compromised mitochondrial respiration. nih.gov
| Molecular Manifestation | Organism/System | Key Research Finding |
| Accumulation of Aberrant Transcripts | Human cells | Accumulation of shortened, polyadenylated mtRNA species upon SUV3 knockdown. nih.gov |
| Yeast | Toxic accumulation of omega intron RNAs in Suv3-deficient strains. researchgate.net | |
| Drosophila melanogaster | Increased levels of mitochondrial mRNAs and unprocessed precursor transcripts with loss of dmsuv3. researchgate.netnih.gov | |
| Impaired RNA Stability & Processing | Drosophila melanogaster | Severe decrease in mitochondrial tRNAs and accumulation of unprocessed precursors. researchgate.netnih.gov |
| Yeast | Changes in the stability and processing of various mitochondrial RNAs. nih.gov | |
| Altered mtDNA Homeostasis | Human cells | ~3.5-fold decrease in mtDNA copy number following SUV3 knockdown. nih.gov |
| Mouse | Reduced mtDNA copy number in cells from SUV3 heterozygous mice. nih.gov | |
| Yeast | Loss of mitochondrial DNA, leading to a "petite" phenotype. nih.gov | |
| Defective Protein Synthesis | Human cells | Decline in mitochondrially-encoded subunits of OXPHOS complexes I and IV. nih.gov |
| Formation of R-loops | Human cells | Accumulation of pathological R-loops on mitochondrial DNA upon SUV3 depletion. nih.govnih.gov |
Cellular Phenotypes Associated with SUV3 Impairment
The molecular defects arising from SUV3 deficiency culminate in a range of detrimental cellular phenotypes, affecting cell morphology, growth, and survival.
Depletion of SUV3 induces dramatic changes in mitochondrial morphology. The normal tubular and elongated mitochondrial network becomes fragmented, shifting to a punctuated and granular appearance. nih.gov This alteration is reminiscent of cells depleted of their mitochondrial DNA. nih.gov
Functionally, SUV3 impairment leads to a cascade of mitochondrial dysfunction, including decreased membrane potential and reduced ATP production. nih.gov This energy crisis is coupled with an increase in the generation of reactive oxygen species (ROS). nih.gov
At the cellular level, a prominent outcome of SUV3 depletion is the induction of cellular senescence, a state of irreversible cell cycle arrest. nih.gov Cells lacking SUV3 often appear enlarged and flattened, which are characteristic signs of senescence. nih.gov Furthermore, SUV3 deficiency can lead to defects in cytokinesis, resulting in an increased population of multinucleated cells. nih.gov Ultimately, the cumulative defects in mitochondrial function and the resulting cellular stress can trigger apoptosis, or programmed cell death. researchgate.net Down-regulation of SUV3 has been shown to induce apoptosis through a pathway that is dependent on both caspases and the apoptosis-inducing factor (AIF). researchgate.net
| Cellular Phenotype | Description |
| Altered Mitochondrial Morphology | Shift from a tubular, elongated network to a punctuated, granular shape. nih.gov |
| Mitochondrial Dysfunction | Decreased mitochondrial membrane potential, reduced ATP production, and increased reactive oxygen species (ROS) generation. nih.gov |
| Cellular Senescence | Induction of an irreversible cell cycle arrest, with cells appearing enlarged and flattened. nih.gov |
| Defective Cytokinesis | Increase in the population of multinucleated cells. nih.gov |
| Apoptosis | Induction of programmed cell death via a caspase- and AIF-dependent pathway. researchgate.net |
Altered Mitochondrial Morphology and Network Dynamics
The proper function of mitochondria relies on their dynamic tubular network structure, which is maintained by a balance of fusion and fission events. researchgate.net Depletion of the this compound critically disrupts this balance, leading to profound changes in mitochondrial morphology. nih.govnih.gov
In healthy cells, mitochondria typically form an elongated, interconnected tubulovesicular reticulum. nih.govresearchgate.net However, studies involving the knockdown of SUV3 have demonstrated a dramatic shift from this normal morphology to a fragmented, granular, and punctate (dot-like) structure. nih.govresearchgate.netresearchgate.net This alteration indicates a disruption in the processes that maintain the mitochondrial network's integrity. The presence of SUV3 is considered essential for sustaining the normal tubulovesicular shape of healthy mitochondria. nih.gov
Dysregulation of SUV3 not only affects the shape of individual mitochondria but also impacts the mitochondrial genome (mtDNA). Depletion of SUV3 is associated with a significant decrease in the mtDNA copy number. nih.govnih.gov Since a high rate of mitochondrial fusion is important for maintaining mtDNA in nucleoid complexes, the observed fragmentation of the network upon SUV3 loss is consistent with the decline in mtDNA content. nih.govresearchgate.net
Table 1: Effects of SUV3 Depletion on Mitochondrial Characteristics
| Cellular Parameter | Observation in Control Cells | Observation in SUV3-Depleted Cells | Reference |
| Mitochondrial Morphology | Tubular, elongated, and filamentous network | Granular, punctate, and fragmented structures | nih.gov |
| mtDNA Copy Number | Normal levels | Significant decline (e.g., ~3.5-fold reduction) | nih.gov |
Impact on Cell Viability and Proliferation
The this compound is essential for cell survival and proliferation, and its depletion has severe consequences for both processes. nih.govescholarship.org Knockout of the SUV3 gene in mice is embryonically lethal, highlighting its critical role in development. nih.govmdpi.com In human cell lines, the reduction of SUV3 expression leads to a notable slowdown in cell growth and proliferation. nih.gov
Studies using RNA interference to deplete SUV3 have observed significant growth retardation over time compared to control cells. nih.gov This slowed proliferation is linked to distinct changes in the cell cycle profile. Analysis of SUV3-depleted cells reveals:
An increase in the sub-G1 population, which is indicative of increased cell death or apoptosis. nih.gov
A gradual decrease in the G1 population. nih.gov
An increase in the multinucleated cell population, suggesting potential defects in cytokinesis (the final stage of cell division). nih.gov
Furthermore, the transient knockdown of SUV3 in HeLa cells has been shown to induce apoptosis through a pathway dependent on both caspases and Apoptosis-Inducing Factor (AIF). researchgate.net In hepatocellular carcinoma cells, SUV3 knockdown was found to inhibit proliferation, migration, and invasion. nih.gov These findings collectively underscore that proper SUV3 function is a prerequisite for maintaining normal cell viability and division. nih.govnih.gov
Table 2: Cell Cycle Profile Changes Upon SUV3 Depletion
| Cell Cycle Phase/Population | Change in SUV3-Depleted Cells | Implication | Reference |
| Sub-G1 | Increase (from ~2% to ~17%) | Increased cell death | nih.gov |
| G1 | Gradual decline (from ~50% to ~15%) | Altered cell cycle progression | nih.gov |
| Multinucleated | Increase (from ~3% to ~18%) | Defect in cytokinesis | nih.gov |
Implications for Cellular Senescence
Cellular senescence is a state of irreversible cell cycle arrest that has been linked to aging and age-related diseases. aging-us.com Dysregulation of the this compound is directly implicated in promoting a senescent phenotype. nih.gov Cells depleted of SUV3 often appear enlarged and flattened, which are characteristic morphological signs of cellular senescence. nih.gov
The induction of senescence upon SUV3 knockdown is supported by the appearance of established molecular markers:
Senescence-Associated β-galactosidase (SA-β-gal) Activity: A significant percentage of SUV3-depleted cells (nearly 35%) test positive for this widely used biomarker of senescence, whereas control cells remain negative. nih.gov
Senescence-Activated Heterochromatin Foci (SAHF): SUV3 knockdown leads to the formation of positive foci for γ-H2AX and HP1-γ, proteins involved in the formation of heterochromatin, which is another hallmark of senescent cells. nih.gov
The link between SUV3 and aging is further supported by animal studies. Mice with only one functional copy of the SUV3 gene (heterozygous) exhibit phenotypes associated with premature aging and a shortened lifespan. nih.govescholarship.org The cumulative defects arising from SUV3 depletion—including impaired mitochondrial function, altered morphology, and reduced proliferation—ultimately manifest as either cellular senescence or cell death. nih.govnih.govresearchgate.net
Advanced Research Methodologies and Approaches for Studying Suv3 Gene Product
Genetic Manipulation and Functional Genomics
Genetic strategies are fundamental to understanding the in vivo consequences of SUV3 function and its interactions within the complex cellular environment. These approaches involve altering the SUV3 gene or its expression to observe the resulting phenotypes.
Disrupting the expression of the SUV3 gene has been a primary method for investigating its essential functions. In the yeast Saccharomyces cerevisiae, deletion of the SUV3 gene (suv3Δ) results in a respiratory negative phenotype, characterized by the inability to grow on non-fermentable carbon sources. nih.govnih.gov This is accompanied by a block in mitochondrial translation, the accumulation of unprocessed mitochondrial RNA (mtRNA), and the eventual loss of mitochondrial DNA (mtDNA). nih.govescholarship.org Similar studies in Saccharomyces douglasii have shown that its SUV3 gene is a functional equivalent, and its inactivation also leads to respiratory deficiency and instability of intron-containing mitochondrial transcripts. nih.govoup.com
In higher eukaryotes, complete knockout of the SUV3 gene is embryonically lethal in mice, highlighting its critical role in mammalian development. nih.govescholarship.orgscienceopen.com Consequently, researchers have turned to alternative strategies such as heterozygous knockout models and transient knockdown techniques. escholarship.orgscienceopen.com Mice heterozygous for a disrupted SUV3 allele exhibit phenotypes such as premature aging, increased cancer incidence, and mitochondrial genome instability. escholarship.orgscienceopen.commdpi.com
In human cell lines, RNA interference (RNAi) has been widely used to transiently reduce SUV3 expression. nih.gov This knockdown leads to several distinct molecular phenotypes, including the formation of R-loops in mitochondrial DNA, accumulation of mitochondrial double-stranded RNA (dsRNA), and a reduction in mtDNA copy number, ultimately compromising mitochondrial respiration. escholarship.orgscienceopen.comnih.gov
To achieve more precise temporal control over SUV3 expression, inducible systems have been developed. In S. cerevisiae, placing the endogenous SUV3 gene under the control of a galactose-responsive promoter allows researchers to deplete the protein by switching the carbon source. nih.gov This inducible knockdown system has been crucial for dissecting the distinct roles of SUV3 in mtRNA degradation and mtDNA maintenance, avoiding the long-term stress on cells caused by constitutively dysfunctional mitochondria. nih.gov
| Organism/System | Methodology | Key Phenotypes Observed | References |
|---|---|---|---|
| S. cerevisiae | Gene Deletion (suv3Δ) | Respiratory deficiency, loss of mtDNA, accumulation of unprocessed mtRNA. | nih.govnih.govescholarship.org |
| Mouse (Mus musculus) | Homozygous Knockout | Embryonic lethality. | nih.govescholarship.orgscienceopen.com |
| Mouse (Mus musculus) | Heterozygous Knockout | Increased tumor incidence, shortened lifespan, mtDNA instability. | escholarship.orgscienceopen.com |
| Human Cell Lines (e.g., HeLa) | RNAi Knockdown | R-loop formation, dsRNA accumulation, reduced mtDNA copy number, compromised respiration. | escholarship.orgnih.gov |
| S. cerevisiae | Inducible Knockdown System | Allows for temporal control to study immediate effects of SUV3 depletion. | nih.gov |
The SUV3 gene was first discovered in S. cerevisiae through a genetic screen for suppressors. A dominant allele, named SUV3-1, was found to suppress a phenotype caused by a deletion in the mitochondrial VAR1 gene. mdpi.comnih.gov This type of suppressor analysis, which identifies mutations in one gene that can compensate for defects in another, is a powerful tool for uncovering functional relationships between genes.
Genetic interaction studies have been pivotal in identifying the partners of SUV3. In yeast, SUV3 functions as part of the mitochondrial degradosome in a complex with the 3'-5' exoribonuclease Dss1. nih.govnih.gov This interaction is critical for the degradation and surveillance of mitochondrial RNAs. nih.gov In humans, the functional analog of the degradosome consists of SUV3 and the polynucleotide phosphorylase (PNPase). scienceopen.comnih.gov
Beyond the mitochondria, studies have revealed genetic and physical interactions between human SUV3 and key proteins involved in nuclear genome maintenance. These include members of the RecQ helicase family, such as Bloom's syndrome protein (BLM) and Werner's syndrome protein (WRN), as well as replication protein A (RPA) and flap endonuclease 1 (FEN1). nih.govresearchgate.net These interactions suggest a potential role for a fraction of the cellular SUV3 protein in nuclear DNA metabolism and the maintenance of genome stability. nih.gov
Site-directed mutagenesis is a cornerstone technique for dissecting the relationship between the structure of the SUV3 protein and its various functions. By introducing specific amino acid changes (point mutations) or deletions, researchers can probe the importance of different domains and residues for its enzymatic activities and interactions.
Several key mutations have been instrumental in these studies:
V272L (in yeast): This missense mutation, found in the original SUV3-1 suppressor allele, is located in the RNA-binding motif Ia of the helicase domain. nih.gov Studies using this mutant have helped to uncouple the roles of SUV3 in RNA degradation from its function in maintaining mtDNA stability. nih.gov
K245A (in yeast): This mutation targets a conserved lysine in the Walker A motif (P-loop), which is essential for ATP binding and hydrolysis. The K245A mutant is defective in ATPase activity, demonstrating the requirement of ATP hydrolysis for SUV3's function in vivo. nih.gov
ΔC (C-terminal truncation): Deletion of the C-terminal tail of human SUV3 (residues 723-786) results in a monomeric protein (Suv3ΔC), in contrast to the dimeric nature of the full-length protein. scienceopen.comnih.gov This truncated mutant exhibits significantly lower (six- to sevenfold) binding and unwinding activity on duplex substrates, proving that dimerization is critical for efficient helicase function. scienceopen.com
Domain Deletions: Specific deletions in human SUV3 have been shown to disrupt protein-protein interactions. For example, deleting amino acids 100-104 abolishes the interaction with mitochondrial polyadenylate polymerase (mtPAP), while deleting residues 510-514 compromises the formation of a stable complex with PNPase without affecting its intrinsic helicase activity. mdpi.comnih.govresearchgate.net
| Mutant | Organism/Domain | Description | Functional Impact | References |
|---|---|---|---|---|
| V272L (SUV3-1) | Yeast / Motif Ia | Point mutation in RNA-binding motif. | Alters RNA binding; helps uncouple RNA degradation and mtDNA maintenance roles. | nih.gov |
| K245A | Yeast / Walker A motif | Point mutation abolishing ATPase activity. | Loss of respiratory competency and mtDNA, demonstrating necessity of ATP hydrolysis. | nih.gov |
| Suv3ΔC | Human / C-terminus | Truncation of the C-terminal tail (residues 723-786). | Prevents dimerization; reduces substrate binding and helicase activity significantly. | scienceopen.comnih.gov |
| Δ100-104 | Human / N-terminal Domain | Deletion of 5 amino acids. | Abolishes interaction with mtPAP. | mdpi.comresearchgate.net |
| Δ510-514 | Human / Helicase Domain | Deletion of 5 amino acids. | Compromises stable complex formation with PNPase but does not affect helicase activity. | nih.gov |
Biochemical and Biophysical Characterization
To complement genetic studies, in vitro analysis using purified components provides a mechanistic understanding of the SUV3 gene product at the molecular level. These approaches allow for the precise measurement of enzymatic activities and interactions in a controlled environment.
Biochemical characterization begins with the production and purification of recombinant SUV3 protein. The human and yeast SUV3 genes are typically cloned into expression vectors (e.g., pET vectors) and expressed in host systems like Escherichia coli. scienceopen.comnih.gov The recombinant protein, often engineered with an affinity tag (such as a polyhistidine-tag), is then purified to high homogeneity using a series of chromatographic techniques. nih.gov Common methods include immobilized metal affinity chromatography (e.g., HisTrap columns), heparin chromatography, and size-exclusion chromatography (e.g., Superdex 200). nih.govnih.gov
A crucial step in understanding SUV3 function is the in vitro reconstitution of the degradosome complex. By mixing purified recombinant human SUV3 (which exists as a dimer) with purified human PNPase (a trimer) in the correct stoichiometry, researchers can assemble the functional 330-kDa heteropentameric degradosome complex. nih.govnih.gov This reconstituted complex can then be used in activity assays to demonstrate cooperative functions that the individual components cannot perform alone, such as the efficient degradation of structured dsRNA. nih.gov
The primary enzymatic function of SUV3 is that of an ATP-dependent helicase. Its activity is measured using in vitro helicase assays, which typically monitor the unwinding of a duplex nucleic acid substrate. nih.govnih.gov A common method is the strand displacement assay, where a short, radioactively or fluorescently labeled oligonucleotide is annealed to a longer single-stranded DNA (like M13 phage DNA) to create a partial duplex substrate. nih.gov The helicase activity of SUV3, in the presence of ATP and magnesium ions, separates the two strands, releasing the labeled single strand, which can be visualized and quantified by gel electrophoresis. scienceopen.comnih.gov
These assays have demonstrated that human SUV3 can unwind various substrates, including RNA-RNA, DNA-RNA, and DNA-DNA duplexes. scienceopen.comnih.gov The protein shows a strong preference for substrates with a 3' single-stranded overhang, which serves as a loading site. scienceopen.comnih.gov
Biophysical techniques such as fluorescence polarization are used to quantitatively measure the binding affinity of SUV3 for different nucleic acid substrates. nih.gov In these assays, a fluorescently labeled nucleic acid substrate is used. When the larger protein binds to it, the tumbling rate of the complex slows, leading to an increase in the polarization of the emitted light. By titrating the protein concentration, a dissociation constant (Kd) can be calculated, providing a measure of binding strength. nih.gov
While SUV3 itself does not possess nuclease activity, the function of the degradosome complex it forms with PNPase (in humans) or Dss1 (in yeast) is RNA degradation. nih.govnih.gov Nuclease assays using the reconstituted SUV3-PNPase complex have been critical in demonstrating its function. These assays show that the complex can efficiently degrade dsRNA substrates in an ATP-dependent manner, a task neither protein can perform efficiently on its own. nih.gov This demonstrates the synergistic nature of the complex, where the helicase activity of SUV3 is required to unwind the structured RNA, allowing the PNPase exoribonuclease to degrade the single strands. nih.gov
Protein-Protein and Protein-RNA Interaction Studies (e.g., Co-immunoprecipitation, TAP tagging)
Understanding the functional context of the SUV3 protein necessitates identifying its interaction partners. Techniques such as co-immunoprecipitation (Co-IP) have been pivotal in revealing the composition of the mitochondrial degradosome, a complex central to mitochondrial RNA metabolism.
In human cells, Co-IP studies have demonstrated that SUV3 forms a complex with polynucleotide phosphorylase (PNPase) to create the mitochondrial degradosome (mtEXO), which is essential for RNA degradation. nih.govmdpi.comnih.gov This interaction is fundamental for the efficient turnover of mitochondrial RNA (mtRNA). nih.govmdpi.com Beyond the degradosome, research has uncovered interactions between SUV3 and proteins involved in nuclear DNA metabolism and genome maintenance. Using Co-IP, human SUV3 has been shown to associate with key members of the RecQ helicase family, including Werner's syndrome protein (WRN) and Bloom's syndrome protein (BLM). nih.govnih.gov Further Co-IP analyses identified replication protein A (RPA) and flap endonuclease 1 (FEN1) as additional interaction partners, suggesting a role for SUV3 in nuclear DNA metabolic processes. nih.gov
Enzyme-linked immunosorbent assays (ELISA) have been used to quantify the binding affinities of these interactions, revealing that SUV3 binds to BLM with a tenfold stronger affinity (Kd of 0.5 nM) than to WRN (Kd of 5 nM). nih.gov Another identified interaction partner is the hepatitis B virus X-interacting protein (HBXIP), a cofactor of survivin, pointing to a potential role in anti-apoptotic pathways. uniprot.org
These protein-protein interaction studies highlight that SUV3's functional roles may extend beyond mitochondrial RNA surveillance to include genome stability and cellular survival pathways. nih.govmdpi.com
| Interacting Protein | Cellular Location of Interaction | Method of Detection | Functional Significance |
|---|---|---|---|
| PNPase (Polynucleotide Phosphorylase) | Mitochondria | Co-immunoprecipitation, Reconstitution assays | Forms the mitochondrial degradosome (mtEXO) for RNA surveillance and degradation. nih.govmdpi.comnih.gov |
| BLM (Bloom's syndrome protein) | Nucleus | Co-immunoprecipitation, ELISA | Involvement in genome maintenance and stability. nih.govnih.gov |
| WRN (Werner's syndrome protein) | Nucleus | Co-immunoprecipitation, ELISA | Participation in DNA metabolic processes. nih.govnih.gov |
| RPA (Replication Protein A) | Nucleus | Co-immunoprecipitation | Potential role in genome maintenance. nih.gov |
| FEN1 (Flap Endonuclease 1) | Nucleus | Co-immunoprecipitation | Stimulates FEN1's endonuclease activity, suggesting a role in DNA metabolism. nih.gov |
| HBXIP (Hepatitis B virus X-interacting protein) | Mitochondria/Cytoplasm | Deletion analysis | Possible involvement in survivin-dependent anti-apoptotic pathways. uniprot.org |
Structural Biology Approaches (e.g., Cryo-EM, X-ray Crystallography)
Structural biology techniques have provided high-resolution insights into the architecture of the SUV3 helicase, revealing the basis for its function. X-ray crystallography has been successfully used to determine the structure of human SUV3.
The crystal structure of a truncated form of human SUV3 (residues 47-722) was solved at a resolution of 2.08 Å in complex with AMPPNP (a non-hydrolyzable ATP analog) and at 2.9 Å in complex with a short RNA strand. nih.gov These structures revealed that SUV3 consists of four domains, with two RecA-like domains forming the typical helicase core. nih.gov Together with a C-terminal domain, these form a ring-like structure that binds the RNA. nih.gov More recently, the crystal structure of an apo-form of a C-terminally truncated SUV3 was determined at a resolution of 3.2 Å. nih.gov
While initial crystallographic studies showed a monomeric protein, biochemical data suggest that the C-terminal tail of human SUV3 is crucial for its dimerization. mdpi.comnih.gov This dimeric assembly is functionally important, as it is the dimer, not the monomer, that interacts with the trimeric PNPase to form the active mitochondrial degradosome complex. nih.gov
| Technique | Protein/Complex Studied | Resolution | Key Findings |
|---|---|---|---|
| X-ray Crystallography | Human SUV3 in complex with AMPPNP | 2.08 Å | Revealed a four-domain structure with a core formed by two RecA-like domains. nih.gov |
| X-ray Crystallography | Human SUV3 in complex with a 5-nucleotide RNA strand | 2.9 Å | Demonstrated the ring-like structure through which the nucleotide strand threads. nih.govnih.gov |
| X-ray Crystallography | Apo-form of truncated human SUV3 (Suv3ΔC) | 3.2 Å | Provided further detail on the monomeric structure. nih.gov |
Cellular and Molecular Biology Techniques
Subcellular Fractionation and Localization Studies
Determining the precise location of SUV3 within the cell is crucial to understanding its function. Subcellular fractionation, a technique that separates cellular compartments, has been employed to this end. databiotech.co.il Studies have consistently shown that SUV3 is a nuclear-encoded protein that predominantly localizes to the mitochondrial matrix. nih.govmdpi.com However, a smaller fraction of the SUV3 protein has also been detected in the cell nucleus, which is consistent with its identified interactions with nuclear proteins like BLM, WRN, RPA, and FEN1. nih.govnih.gov This dual localization suggests that SUV3 may have distinct functions in both mitochondria and the nucleus. In contrast, its primary partner in the degradosome, PNPase, is mainly found in the mitochondrial intermembrane space, with a small fraction in the matrix where it can interact with SUV3. nih.govmdpi.com
RNA Analysis Techniques (e.g., Northern Blot, RNA-Seq, qRT-PCR for mitochondrial RNAs)
Given SUV3's role as an RNA helicase within the mitochondrial degradosome, techniques that analyze RNA are fundamental to its study. Northern blotting has been widely used to assess the steady-state levels and integrity of specific mitochondrial transcripts. In cells where SUV3 function is impaired, either through knockdown or expression of a dominant-negative mutant, Northern blot analyses have revealed the accumulation of heterogeneous and truncated mtRNA species. nih.govnih.govresearchgate.net For example, analysis of transcripts such as ND2 and COX2 showed altered patterns upon SUV3 depletion. nih.gov
Quantitative reverse transcription PCR (qRT-PCR) provides a more quantitative measure of RNA levels. This technique has been used to confirm findings from Northern blots and to measure the levels of various mitochondrial mRNAs and precursor transcripts in response to altered SUV3 expression. researchgate.net
Single-cell RNA sequencing (scRNA-seq) has been employed in more recent studies to investigate the consequences of reduced SUV3 expression in specific cell types, such as monocytes. This powerful technique revealed that SUV3 knockdown leads to an accumulation of mitochondrial double-stranded RNAs (mt-dsRNAs) and triggers a pro-inflammatory type I interferon signature. researchgate.net
| Technique | Target Analyzed | Key Findings in SUV3-deficient cells |
|---|---|---|
| Northern Blot | Specific mitochondrial mRNAs (e.g., ND2, COX2, ND3) | Accumulation of shortened and heterogeneous mtRNA species. nih.govnih.govresearchgate.netresearchgate.net |
| qRT-PCR | Mitochondrial mRNAs and precursor transcripts | Altered steady-state levels of mitochondrial transcripts. researchgate.net |
| RNA-Seq (single-cell) | Transcriptome of specific cell types | Accumulation of mt-dsRNAs and activation of pro-inflammatory pathways. researchgate.net |
DNA Analysis Techniques (e.g., Southern Blot, qPCR for mtDNA copy number, R-loop detection)
Beyond its role in RNA metabolism, SUV3 is critical for maintaining the integrity of the mitochondrial genome (mtDNA). DNA analysis techniques have been crucial in uncovering this function. Quantitative PCR (qPCR) is commonly used to determine the mtDNA copy number relative to nuclear DNA. Studies have shown that transient knockdown of SUV3 in human cells leads to a significant reduction in mtDNA copy number. nih.gov
A key discovery has been the role of SUV3 in preventing the formation of pathological R-loops—three-stranded nucleic acid structures consisting of a DNA-RNA hybrid and a displaced single-stranded DNA. pnas.org The detection of these structures often involves dot-blot or slot-blot analysis using the S9.6 monoclonal antibody, which specifically recognizes DNA-RNA hybrids. nih.govmdpi.com In cells depleted of SUV3, a marked accumulation of R-loops across the mitochondrial genome is observed. nih.govpnas.org This accumulation is believed to impede replication and transcription, contributing to mtDNA instability and depletion. nih.govpnas.org
| Technique | Target Analyzed | Key Findings in SUV3-deficient cells |
|---|---|---|
| qPCR | mtDNA copy number | Reduction in mitochondrial DNA copy number. nih.gov |
| R-loop Detection (S9.6 antibody-based) | DNA-RNA hybrids in mtDNA | Accumulation of pathological R-loops in the mitochondrial genome. nih.govpnas.org |
Mitochondrial Function Assays (e.g., respiratory capacity, mitochondrial translation assays)
To assess the physiological consequences of SUV3 dysfunction, a variety of mitochondrial function assays are employed. thermofisher.com These assays directly measure the impact of altered mtRNA and mtDNA metabolism on the primary roles of mitochondria.
Mitochondrial translation is often assessed using in organello translation assays, which typically involve labeling newly synthesized mitochondrial proteins with radioactive amino acids like ³⁵S-methionine. Depletion of SUV3 has been shown to severely impair or block mitochondrial protein synthesis. nih.gov This is thought to be a consequence of the accumulation of aberrant mtRNAs that may interfere with ribosome function. nih.gov
The impact on the oxidative phosphorylation (OXPHOS) system is frequently measured by assessing the respiratory capacity of isolated mitochondria using a Clark-type electrode or similar technologies. arvojournals.org Spectrophotometric analysis of the activity of individual respiratory chain complexes (Complexes I-V) is also performed. nih.gov Studies have demonstrated that SUV3 depletion leads to compromised mitochondrial respiration and defective assembly and activity of OXPHOS complexes that contain mitochondrially-encoded subunits, such as Complex I and Complex IV. nih.govnih.gov Consequently, cellular ATP levels are often reduced in SUV3-depleted cells. researchgate.net
| Assay Type | Parameter Measured | Effect of SUV3 Depletion |
|---|---|---|
| Mitochondrial Translation Assay (e.g., ³⁵S-labeling) | Rate of new mitochondrial protein synthesis | Inhibition or complete block of mitochondrial translation. nih.gov |
| Respiratory Capacity Measurement | Oxygen consumption rate | Compromised mitochondrial respiration. nih.gov |
| Spectrophotometry of OXPHOS Complexes | Enzymatic activity of respiratory chain complexes | Markedly defective activity of complexes with mitochondrial-encoded subunits (e.g., Complex I, IV). nih.gov |
| ATP Level Measurement | Cellular ATP concentration | Reduced ATP levels. researchgate.net |
Computational and Bioinformatic Approaches
Advanced computational and bioinformatic methodologies are indispensable for elucidating the intricate functions and characteristics of the this compound. These in silico approaches provide a powerful framework for analyzing sequence data, predicting protein structures, and interpreting large-scale omics datasets, thereby offering profound insights into the roles of SUV3 in cellular processes.
Sequence Homology and Phylogenetic Analysis
Sequence homology and phylogenetic analysis are fundamental bioinformatic tools used to infer the evolutionary relationships and conserved functional domains of the this compound across different species. By comparing the amino acid sequence of SUV3 with other proteins in extensive databases, researchers can identify orthologs and paralogs, shedding light on its ancestral origins and functional conservation.
There is a significant sequence homology between the yeast Suv3 gene and the mammalian SUV3 gene (encoded by the SUPV3L1 gene in humans) mdpi.com. This evolutionary conservation underscores the essential role of the SUV3 protein in mitochondrial function across eukaryotes mdpi.comoup.com. The central core functional helicase domain is highly conserved across species and can be subdivided into two RecA-like domains, RecA1 and RecA2, as revealed by crystal structure analysis mdpi.comnih.gov. The N-terminal domain (NTD) exhibits the most diversity among different organisms mdpi.com.
Phylogenetic analyses, which trace the evolutionary divergence of sequences, can reveal the relationships between SUV3 proteins from various organisms. For instance, studies have shown that the Saccharomyces douglasii SUV3 gene shares 92% amino acid sequence identity with its Saccharomyces cerevisiae counterpart, indicating a recent evolutionary divergence oup.com. Such analyses are crucial for understanding the functional equivalence of SUV3 orthologs and for studying nucleo-mitochondrial interactions oup.com.
Table 1: Sequence Homology of SUV3 Protein Across Species
| Species | Gene Name | UniProt ID | Sequence Identity to Human SUV3 | Key Conserved Domains |
| Homo sapiens | SUPV3L1 | Q8IYB8 | 100% | RecA1, RecA2, C-terminal domain (CTD) |
| Saccharomyces cerevisiae | SUV3 | P32580 | High | RecA1, RecA2, C-terminal domain (CTD) |
| Candida glabrata | - | Q6FKD7 | High | RecA1, RecA2, C-terminal domain (CTD) |
| Arabidopsis thaliana | - | - | Present | Homologous to yeast SUV3 |
This table illustrates the conservation of the SUV3 protein and its key domains across different eukaryotic species.
Protein Structure Prediction and Modeling
Understanding the three-dimensional structure of the SUV3 protein is critical for deciphering its mechanism of action. Computational methods for protein structure prediction and modeling complement experimental techniques like X-ray crystallography and small-angle X-ray scattering (SAXS) to provide detailed structural insights.
Secondary structure prediction methods, such as the GOR method, have been used to analyze regions of the SUV3 protein, like the C-terminal tail (CTT), revealing that significant portions are disordered with a few predicted α-helices scienceopen.comnih.gov. This information is valuable for understanding regions involved in protein-protein interactions and dimerization scienceopen.com.
Homology modeling can be employed to build a 3D model of an SUV3 protein based on the experimentally determined structure of a related homologous protein. While the crystal structure of a monomeric, truncated form of human SUV3 has been determined, computational modeling is essential to visualize the complete dimeric assembly and its interaction with other molecules like RNA and PNPase scienceopen.comnih.gov. SAXS analysis has been instrumental in revealing the dimeric assembly of SUV3 and how it forms a dumbbell-shaped complex with PNPase scienceopen.com.
Structural models have been constructed to reveal the AMPPNP- and RNA-binding sites between the two RecA domains in a monomeric form of SUV3 scienceopen.com. These models are crucial for understanding how the protein binds to its substrates and utilizes ATP for its helicase activity. It has been shown that the C-terminal tail (residues 723–786) is required for the homodimerization of human SUV3, and this dimeric assembly is essential for its efficient RNA unwinding activity scienceopen.com.
Table 2: Structural Features of Human SUV3 Protein
| Structural Feature | Method of Determination/Prediction | Functional Significance |
| Monomeric Structure (truncated) | X-ray Crystallography | Reveals RecA1, RecA2, and CTD forming a ring-like structure to bind RNA nih.gov. |
| Dimeric Assembly | Size Exclusion Chromatography-Multi-Angle Light Scattering (SEC-MALS), SAXS analysis | Essential for strong substrate binding and efficient RNA unwinding scienceopen.com. |
| C-terminal Tail (CTT) | Secondary Structure Prediction (GOR method) | Mediates dimerization scienceopen.comnih.gov. |
| Complex with PNPase | SAXS analysis | Forms the mitochondrial degradosome for RNA decay scienceopen.com. |
This table summarizes key structural characteristics of the human SUV3 protein and the methodologies used to elucidate them.
Transcriptomic and Proteomic Profiling in SUV3-altered states
Transcriptomic and proteomic approaches provide a global view of the cellular consequences of altered SUV3 expression or function. These high-throughput methods are powerful for identifying downstream targets and pathways regulated by SUV3.
Transcriptomic analysis, typically performed using RNA sequencing (RNA-seq), in cells where SUV3 has been depleted (e.g., via siRNA or shRNA knockdown) has revealed significant changes in the mitochondrial transcriptome. Depletion of SUV3 leads to the accumulation of shortened, polyadenylated mitochondrial RNA (mtRNA) species nih.gov. This suggests a crucial role for SUV3 in the degradation of aberrant mtRNAs, likely as a component of an RNA degradosome, similar to its function in yeast nih.gov. Furthermore, knockdown of SUV3 can lead to the formation of R-loops and the accumulation of double-stranded RNA (dsRNA) in mitochondria mdpi.comnih.gov.
Proteomic profiling, often carried out using mass spectrometry-based techniques, can identify changes in the protein landscape in response to SUV3 alterations. In SUV3-depleted cells, a marked defect in mitochondrial protein synthesis is observed, particularly for proteins encoded by the mitochondrial genome nih.gov. The expression of subunits of complex I and IV of the oxidative phosphorylation system declines, while nuclear-encoded mitochondrial proteins remain unaffected nih.gov. Proteomic studies can also identify proteins that interact with SUV3. For instance, it is known that human SUV3 interacts with polynucleotide phosphorylase (PNPase) to form the mitochondrial degradosome, a complex essential for mitochondrial RNA degradation mdpi.comnih.gov.
Table 3: Effects of SUV3 Depletion on Mitochondrial Molecules
| Molecular Level | Observation in SUV3-Depleted Cells | Research Finding |
| Transcriptome | Accumulation of shortened, polyadenylated mtRNAs | Impaired mtRNA degradation nih.gov. |
| Formation of R-loops and accumulation of dsRNA | Defective mtRNA transactions mdpi.comnih.gov. | |
| Proteome | Defective mitochondrial protein synthesis | Impaired translation of mitochondrially-encoded proteins nih.gov. |
| Decreased levels of OXPHOS complex I and IV subunits | Consequence of defective mitochondrial translation nih.gov. | |
| Interactome | Forms a complex with PNPase | Constitutes the mitochondrial degradosome mdpi.comnih.gov. |
This interactive table details the molecular consequences observed in cellular models with reduced SUV3 function.
Future Directions and Emerging Research Avenues for Suv3 Gene Product
Elucidating the Full Spectrum of SUV3 Substrates and Regulatory Partners
A significant area of future research involves the comprehensive identification of all RNA substrates targeted by SUV3 and the proteins that regulate its activity. While SUV3 is known to unwind various RNA duplexes, including those with 3' overhangs, and is a core component of the mitochondrial degradosome with PNPase (polynucleotide phosphorylase) in humans and DSS1 in yeast, the complete repertoire of its RNA targets and regulatory proteins remains to be fully defined. Future studies aim to characterize the specific RNA substrates targeted by the mtEXO complex under various cellular stresses. nih.gov
In human mitochondria, SUV3 forms a heteropentameric complex with PNPase at a 2:3 molar ratio, which efficiently degrades double-stranded RNA (dsRNA) with a 3'-to-5' directionality. nih.gov This complex prefers substrates containing a 3' overhang. nih.gov In yeast, the mitochondrial degradosome is a heterodimer of Suv3 and Dss1. researchgate.netmolbiolcell.org Identifying additional regulatory factors and binding partners of the mtEXO complex is a key area for future investigation. nih.gov For instance, the protein GRSF1 has been shown to cooperate with the SUV3-PNPase complex in the degradation of mitochondrial antisense transcripts, particularly those with G4 structures. tandfonline.com SUV3's catalytic activity in this context includes unwinding dsRNA stretches and displacing GRSF1 from RNA, which is necessary for PNPase to degrade structured or GRSF1-bound RNA. tandfonline.com
Beyond its mitochondrial role, human SUV3 has been found to interact with nuclear proteins involved in genome maintenance, such as BLM and WRN (members of the RecQ helicase family), RPA (replication protein A), and FEN1 (flap endonuclease 1). nih.govnih.gov Although primarily mitochondrial, a small fraction of human SUV3 localizes to the nucleus, and its knockdown has been linked to increased sister-chromatid exchange. nih.gov Future research will focus on clarifying the extent and nature of these nuclear interactions and identifying other potential nuclear substrates or regulatory partners. nih.govnih.gov
Table 1: Known Interaction Partners of SUV3
| Partner Name | Location | Role/Context | Species (Example) |
| PNPase | Mitochondria | Component of mitochondrial degradosome (mtEXO) | Human |
| DSS1 | Mitochondria | Component of mitochondrial degradosome (mtEXO) | Yeast |
| GRSF1 | Mitochondria | Aids in degradation of structured RNA (G4) | Human |
| BLM | Nucleus | Interacts with hSUV3; genome maintenance | Human |
| WRN | Nucleus | Interacts with hSUV3; genome maintenance | Human |
| RPA | Nucleus | Interacts with hSUV3; involved in DNA metabolism | Human |
| FEN1 | Nucleus | Interacts with hSUV3; involved in DNA metabolism | Human |
Dissecting the Precise Mechanisms of SUV3 Function in Nuclear Processes
While SUV3's role in mitochondrial RNA metabolism is well-characterized, its potential functions in the nucleus require further detailed investigation. Evidence suggests a nuclear localization for a fraction of human SUV3 and interactions with nuclear proteins involved in DNA metabolism and genome stability. nih.govnih.gov For example, human SUV3 interacts directly with RPA, and interestingly, low amounts of RPA inhibit human SUV3 helicase activity on a forked substrate in vitro, a different effect compared to RPA's stimulation of some RecQ helicases. nih.gov Furthermore, human SUV3 stimulates the flap endonuclease activity of FEN1 in vitro. nih.gov
Future research needs to dissect the precise molecular mechanisms by which SUV3 interacts with these nuclear partners and the functional consequences of these interactions. This includes determining the specific nuclear substrates, such as DNA or RNA structures, that SUV3 might act upon, and the conditions under which SUV3 translocates to the nucleus or performs nuclear functions. Understanding these mechanisms could reveal novel roles for SUV3 in DNA replication, repair, or other nuclear processes, potentially independent of its known mitochondrial functions. nih.govresearchgate.net
Understanding Species-Specific Divergences in SUV3 Mechanisms
Although SUV3 is highly conserved across eukaryotes, there are notable differences in its interacting partners and potentially its precise mechanisms across species. For instance, the mitochondrial degradosome composition differs between yeast (Suv3-Dss1 heterodimer) and humans (SUV3-PNPase heteropentamer). nih.govresearchgate.netmolbiolcell.org While yeast Suv3 interacts with Dss1, a different ribonuclease, human SUV3 interacts with PNPase. researchgate.netoup.com This suggests that despite a conserved core function as an RNA helicase, the specific complexes and pathways SUV3 participates in can vary.
Comparative studies are crucial to understand the evolutionary pressures that led to these divergences and their functional implications. Future research should focus on characterizing SUV3's interacting partners and substrates in a wider range of organisms, including plants where a homolog of yeast SUV3 exists, but its specific roles in organellar RNA or DNA metabolism are not fully characterized. mdpi.com Such studies will help to distinguish between universally conserved functions of SUV3 and those that are species-specific adaptations. oup.com
Table 2: Mitochondrial Degradosome Composition: Species Comparison
| Species | SUV3 Partner(s) | Complex Composition (Example) |
| Saccharomyces cerevisiae | DSS1 | Heterodimer (1:1) |
| Homo sapiens | PNPase | Heteropentamer (2:3) |
| Drosophila | PNPase (implied) | Not fully defined |
Integrative Systems Biology Approaches to Map SUV3-related Networks
Understanding the full impact of SUV3 requires moving beyond studying individual interactions to mapping the entire network of molecules and pathways it influences. Integrative systems biology approaches, which combine data from genomics, transcriptomics, proteomics, and other high-throughput techniques, are essential for this purpose. imperial.ac.uki2sysbio.esnih.govresearchgate.net
Future research should utilize these approaches to construct comprehensive networks centered around SUV3. This involves integrating data on SUV3's substrates, interaction partners, and the downstream effects of its activity on RNA processing, protein synthesis, mitochondrial function, and potentially nuclear processes. nih.gov Analyzing these networks can reveal how SUV3 is regulated within the broader cellular context, how it coordinates with other cellular machineries, and how its dysfunction contributes to disease. nih.govmdpi.comresearchgate.net For example, integrative approaches could help to understand how SUV3 depletion leads to the accumulation of mitochondrial dsRNA, activation of antiviral pathways, and downstream effects on cellular stress and immune responses, as observed in childhood Sjögren's disease. researchgate.net
Such systems-level analyses can also help identify potential therapeutic targets within SUV3-related pathways for diseases associated with mitochondrial dysfunction or genome instability. nih.govmdpi.com
Table 3: High-Throughput Approaches for Studying SUV3 Networks
| Approach | Type of Data Generated | Potential Insights for SUV3 Research |
| Transcriptomics | RNA expression levels, alternative splicing | Identification of regulated RNA substrates, impact on gene expression |
| Proteomics | Protein abundance, post-translational mods | Identification of interaction partners, changes in protein levels |
| Interactomics | Protein-protein interactions | Mapping of SUV3-containing complexes and interaction networks |
| Ribo-seq | Ribosome occupancy on mRNA | Impact of SUV3 on mitochondrial translation |
| CLIP-seq | RNA-binding sites of a protein | Identification of direct RNA substrates of SUV3 |
Q & A
Basic Research Questions
Q. What is the primary biochemical role of the SUV3 gene product in mitochondrial RNA processing, and what experimental approaches validate this function?
- Methodological Answer : The this compound, a helicase, is critical for mitochondrial RNA degradation and surveillance. Key validation methods include:
- In vitro helicase assays using purified SUV3 protein to assess ATP-dependent RNA unwinding .
- Knockdown/knockout models (e.g., CRISPR-Cas9 in cell lines) to observe RNA accumulation via northern blotting or RNA-seq .
- Co-immunoprecipitation to identify interacting partners like PNPase in mitochondrial RNA processing complexes .
Q. What standard techniques are used to assess SUV3’s enzymatic activity in different organisms?
- Methodological Answer :
- Spectrophotometric ATPase assays to measure ATP hydrolysis rates under varying RNA substrates .
- Electrophoretic mobility shift assays (EMSAs) to study RNA-binding specificity .
- Comparative genomics to identify conserved domains across species (e.g., yeast vs. mammalian SUV3) using tools like BLAST and Clustal Omega .
跟谷歌搜索一样好用的学术搜索01:14
Advanced Research Questions
Q. How can contradictions in reported subcellular localization patterns of the this compound be systematically addressed?
- Methodological Answer :
- Subcellular fractionation paired with mass spectrometry to confirm mitochondrial vs. cytoplasmic presence .
- Super-resolution microscopy (e.g., STED) to resolve localization ambiguities caused by mitochondrial membrane dynamics .
- Meta-analysis of existing datasets (e.g., UniProt localization annotations) to identify species- or condition-specific variations .
Q. What experimental designs are optimal for studying SUV3’s role in mitochondrial genome stability under oxidative stress?
- Methodological Answer :
- Hypothesis-driven approach :
- Independent variable : Induced oxidative stress (e.g., H₂O₂ treatment).
- Dependent variables : mtDNA damage (qPCR quantification of deletions) and SUV3 expression (western blot) .
- Controls : Include antioxidants (e.g., NAC) to reverse stress effects .
- High-throughput validation : RNAi screens coupled with mtDNA sequencing to identify SUV3-dependent repair pathways .
Q. How can researchers reconcile discrepancies in SUV3’s reported interactions with mitochondrial vs. nuclear RNA species?
- Methodological Answer :
- Cross-linking RNA immunoprecipitation (CLIP-seq) to map SUV3-bound RNAs in distinct compartments .
- Silencing nuclear export machinery (e.g., XPO1 inhibitors) to isolate mitochondrial-specific RNA interactions .
- Data triangulation : Compare results from CLIP-seq, RIP-seq, and RNA-FISH to minimize technical artifacts .
Data Analysis & Interpretation
Q. What statistical frameworks are recommended for analyzing SUV3 knockout phenotypes in transcriptomic datasets?
- Methodological Answer :
- Differential expression analysis using DESeq2 or edgeR, adjusted for mitochondrial RNA’s low abundance .
- Pathway enrichment tools (e.g., GSEA) to identify affected processes like mitochondrial translation or RNA decay .
- Machine learning : Train classifiers to distinguish SUV3-specific signatures from background noise in heterogeneous data .
Q. How should conflicting functional annotations of SUV3 in databases like UniProt versus primary literature be resolved?
- Methodological Answer :
- Literature curation : Use systematic reviews to prioritize studies with rigorous validation (e.g., orthogonal assays) .
- Database cross-referencing : Compare annotations in MitoCarta, GeneCards, and primary sources for consensus .
- Community engagement : Submit updates to databases via platforms like OMIM or PubChem to reflect recent findings .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

